Prochlorperazine Sulfoxide
Overview
Description
Prochlorperazine Sulfoxide is a metabolite of Prochlorperazine, a phenothiazine derivative used primarily as an antipsychotic and antiemetic agent. This compound is formed through the oxidation of Prochlorperazine and retains some of its pharmacological properties. This compound is of interest due to its role in the metabolic pathway of Prochlorperazine and its potential implications in pharmacokinetics and drug interactions.
Mechanism of Action
Target of Action
Prochlorperazine Sulfoxide, a metabolite of Prochlorperazine , primarily targets D2 dopamine receptors in the brain . These receptors play a crucial role in regulating motor activity, emotion, motivation, and the feeling of pleasure. This compound also blocks histaminergic, cholinergic, and noradrenergic receptors , which are involved in a wide range of physiological functions, including the regulation of mood, appetite, and sleep, among others.
Mode of Action
This compound acts as an antagonist at its target receptors. It binds to D2 dopamine receptors, thereby inhibiting the binding of dopamine, a neurotransmitter that plays a key role in the reward system of the brain . By blocking these receptors, this compound can mitigate the effects of dopamine, potentially reducing symptoms of conditions like schizophrenia and non-psychotic anxiety .
Biochemical Pathways
It is known that the drug’s anti-dopaminergic effects play a key role in its mechanism of action . By blocking D2 dopamine receptors, this compound may affect dopaminergic signaling pathways, which could lead to changes in the release of other neurotransmitters and hormones, potentially impacting a variety of physiological functions.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Prochlorperazine, the parent drug, has been reported to have low and variable absorption and high first-pass metabolism . After administration, Prochlorperazine is metabolized in the liver, producing this compound among other metabolites
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmitter activity. By blocking D2 dopamine receptors, the drug can alter the activity of dopaminergic neurons, potentially leading to changes in mood, behavior, and perception . .
Biochemical Analysis
Biochemical Properties
Prochlorperazine Sulfoxide, like its parent compound Prochlorperazine, is believed to interact with various enzymes and proteins. It primarily works by blocking D2 dopamine receptors in the brain . It has also been shown to block histaminergic, cholinergic, and noradrenergic receptors . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound may exert similar cellular effects as Prochlorperazine. Prochlorperazine is known to depress the chemoreceptor trigger zone and block D2 dopamine receptors in the brain . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is not fully determined but is likely related to its anti-dopaminergic effects. Prochlorperazine blocks the D2 dopamine receptors in the brain, which are somatodendritic autoreceptors . This action is likely to be shared by its metabolite, this compound.
Temporal Effects in Laboratory Settings
Prochlorperazine has been shown to produce plasma concentrations more than twice as high as an oral tablet, with less than half the variability when administered buccally .
Dosage Effects in Animal Models
Prochlorperazine has been shown to have potent in vitro and in vivo antiviral activity against Dengue virus infection .
Metabolic Pathways
Prochlorperazine undergoes hepatic metabolism involving oxidation, hydroxylation, demethylation, sulfoxide formation, and conjugation with glucuronic acid . This compound is one of the metabolites formed during this process .
Transport and Distribution
Prochlorperazine is known to be transported and distributed via various routes, including oral, parenteral, intramuscular, and rectal delivery .
Subcellular Localization
Given its biochemical properties and interactions, it is likely to be found in similar locations as Prochlorperazine, which is known to interact with various receptors in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prochlorperazine Sulfoxide can be synthesized through the oxidation of Prochlorperazine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent, often dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions: Prochlorperazine Sulfoxide primarily undergoes oxidation reactions. It can also participate in reduction and substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, 0-25°C.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux conditions.
Major Products:
Oxidation: this compound.
Reduction: Prochlorperazine.
Substitution: Various substituted derivatives of Prochlorperazine
Scientific Research Applications
Prochlorperazine Sulfoxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Prochlorperazine and its metabolites.
Biology: Studied for its role in the metabolic pathways of Prochlorperazine and its effects on cellular processes.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects in conditions where Prochlorperazine is used.
Industry: Utilized in the development of analytical methods for quality control of pharmaceutical products containing Prochlorperazine
Comparison with Similar Compounds
Prochlorperazine: The parent compound, used as an antipsychotic and antiemetic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: A phenothiazine derivative primarily used as an antihistamine and antiemetic.
Comparison: Prochlorperazine Sulfoxide is unique due to its formation as a metabolite of Prochlorperazine. While Prochlorperazine and Chlorpromazine share similar antipsychotic properties, this compound’s role as a metabolite provides insights into the metabolic fate and pharmacokinetics of Prochlorperazine. Promethazine, although structurally related, is primarily used for its antihistaminic properties and has a different therapeutic profile .
Properties
IUPAC Name |
2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGYHFQQUZPAFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905736 | |
Record name | 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10078-27-0 | |
Record name | Prochlorperazine sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROCHLORPERAZINE SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A09U0GEU1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does buccal administration of Prochlorperazine compare to the traditional oral route in terms of Prochlorperazine Sulfoxide exposure?
A1: Studies have shown that buccal administration of Prochlorperazine leads to significantly lower exposure to this compound compared to the oral route. [] This is likely due to the bypass of first-pass metabolism in the liver when the drug is absorbed through the buccal mucosa. [] This difference in metabolite exposure could have implications for both the efficacy and side effect profile of Prochlorperazine depending on the route of administration.
Q2: Beyond this compound, what other metabolites were identified in studies investigating the metabolism of buccally administered Prochlorperazine?
A2: Research identified two additional metabolites alongside this compound in individuals administered Prochlorperazine buccally: Prochlorperazine 7-hydroxide and this compound 4’-N-oxide. [] These findings highlight the complex metabolic pathways of Prochlorperazine and underscore the importance of comprehensive metabolite profiling.
Q3: Can you elaborate on the stability of extemporaneously prepared Prochlorperazine nasal spray and its relevance to this compound formation?
A3: Studies demonstrated that extemporaneously prepared Prochlorperazine nasal spray, formulated with a citrate buffer and stored in low-density polyethylene bottles, exhibited excellent chemical stability for up to 60 days at room temperature. [] Importantly, there was minimal formation of this compound, the primary degradation product, throughout the study period. [] This highlights the importance of appropriate formulation and storage conditions in maintaining the stability and minimizing degradation of Prochlorperazine to this compound in compounded preparations.
Q4: What analytical techniques are commonly employed to quantify Prochlorperazine and this compound in biological samples?
A4: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely utilized technique for the simultaneous quantification of Prochlorperazine and its metabolites, including this compound, in plasma samples. [] This method offers high sensitivity and specificity, allowing for accurate measurement of these compounds even at low concentrations. []
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